Ethyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate is a complex organic compound that belongs to the class of thiazolidine derivatives This compound is characterized by its unique structure, which includes a thiazolidine ring, an allyl group, and an ethyl ester of benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Thiazolidine Ring: The thiazolidine ring is synthesized by reacting cysteine with an appropriate aldehyde under acidic conditions.
Introduction of Allyl Group: The allyl group is introduced through an allylation reaction, often using allyl bromide in the presence of a base such as potassium carbonate.
Acylation: The acetamido group is introduced by acylating the thiazolidine derivative with acetic anhydride.
Esterification: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The carbonyl groups in the thiazolidine ring can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides or ethers.
Scientific Research Applications
Ethyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, potentially inhibiting their activity. The allyl group may also play a role in binding to proteins, affecting their function. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate biological processes through these interactions.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidine ring and are known for their antidiabetic properties.
Benzoate Esters: Compounds like methyl benzoate and ethyl benzoate share the ester functional group.
Uniqueness
Ethyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate is unique due to the combination of its thiazolidine ring, allyl group, and benzoate ester. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.
Properties
IUPAC Name |
ethyl 4-[[2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-3-9-19-15(21)13(25-17(19)23)10-14(20)18-12-7-5-11(6-8-12)16(22)24-4-2/h3,5-8,13H,1,4,9-10H2,2H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUHJGDMSYVURP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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